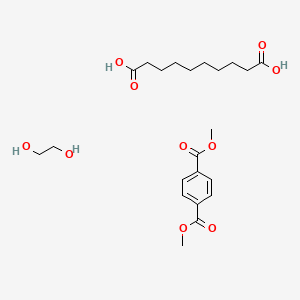
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is a compound that is primarily used in the production of polyesters. This compound is a combination of three distinct chemical entities: decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol. These components are known for their roles in the synthesis of various polymers, particularly polyesters, which are widely used in textiles, packaging, and other industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of polyesters from decanedioic acid, dimethyl benzene-1,4-dicarboxylate, and ethane-1,2-diol typically involves a polycondensation reaction. This process requires the combination of a diacid (decanedioic acid and dimethyl benzene-1,4-dicarboxylate) with a diol (ethane-1,2-diol) under specific conditions. The reaction is usually carried out at elevated temperatures (around 260°C) and low pressure, often in the presence of a catalyst such as antimony (III) oxide .
Industrial Production Methods
In industrial settings, the production of polyesters involves a two-stage process: pre-polymerization and polymerization. During the pre-polymerization stage, a simple ester is formed between the acid and ethane-1,2-diol. This intermediate is then subjected to further heating and polymerization to form the final polyester product .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Condensation Reactions: The primary reaction involved in the synthesis of polyesters.
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breakdown of esters into their corresponding acids and alcohols.
Common Reagents and Conditions
Catalysts: Antimony (III) oxide is commonly used.
Conditions: High temperature (around 260°C) and low pressure.
Major Products
The major product formed from these reactions is polyester, which has various applications in textiles, packaging, and other industries .
Applications De Recherche Scientifique
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol has several scientific research applications:
Chemistry: Used in the study of polymerization processes and the development of new polymeric materials.
Biology: Investigated for its potential use in biodegradable polymers.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of polyesters for textiles, packaging, and other applications.
Mécanisme D'action
The mechanism of action involves the formation of ester linkages between the carboxylic acid groups of decanedioic acid and dimethyl benzene-1,4-dicarboxylate and the hydroxyl groups of ethane-1,2-diol. This process results in the formation of long polymer chains, which are the basis of polyester materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyethylene terephthalate (PET): Formed from terephthalic acid and ethylene glycol.
Nylon-6,6: Formed from hexamethylenediamine and adipic acid.
Uniqueness
Decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol is unique due to its specific combination of monomers, which results in polyesters with distinct properties such as enhanced crystallinity and tensile strength .
Propriétés
Numéro CAS |
41315-87-1 |
|---|---|
Formule moléculaire |
C22H34O10 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
decanedioic acid;dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol |
InChI |
InChI=1S/C10H10O4.C10H18O4.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;11-9(12)7-5-3-1-2-4-6-8-10(13)14;3-1-2-4/h3-6H,1-2H3;1-8H2,(H,11,12)(H,13,14);3-4H,1-2H2 |
Clé InChI |
UJVMVXJCVBXSAZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCCCC(=O)O)CCCC(=O)O.C(CO)O |
Numéros CAS associés |
41315-87-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


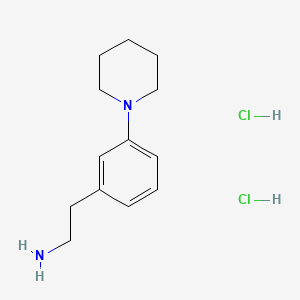
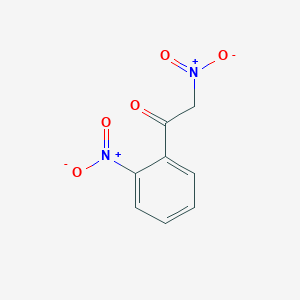
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)

![[(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14660163.png)

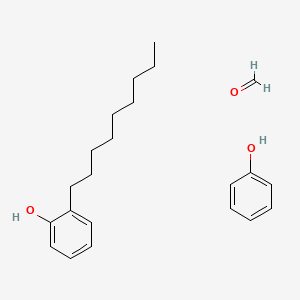
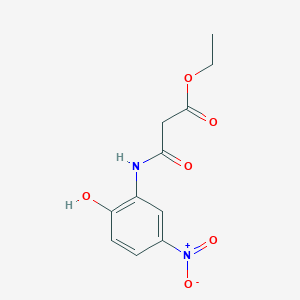
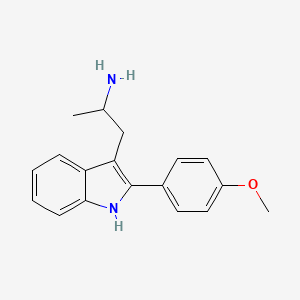
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
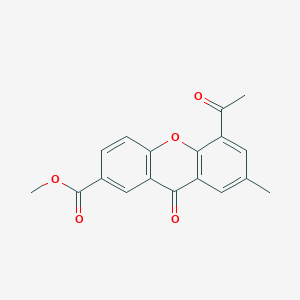
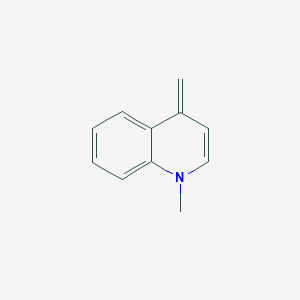
![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
